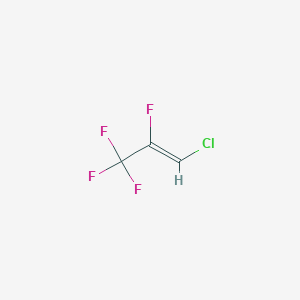

(Z)-1-Chloro-2,3,3,3-tetrafluoropropene

Description

(Z)-1-Chloro-2,3,3,3-tetrafluoropropene (CAS 111512-60-8), also known as HCFO-1224yd(Z), is a hydrofluoroolefin (HFO) with the molecular formula C₃HClF₄. It is a fluorinated hydrocarbon characterized by a double bond in the Z (cis) configuration, a chlorine atom at the 1-position, and fluorine atoms at the 2,3,3,3-positions.

Properties

IUPAC Name |

(Z)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPWRLVSJWKGPJ-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032227 | |

| Record name | (1Z)-1-Chloro-2,3,3,3-tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111512-60-8, 3110-38-1 | |

| Record name | (1Z)-1-Chloro-2,3,3,3-tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1Z)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-2,3,3,3-tetrafluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Dehydrochlorination of HCFC-244ca

The most widely reported synthesis route involves the dehydrochlorination of 3-chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) using alkaline reagents. This method leverages the elimination of hydrogen chloride (HCl) to form the desired olefinic product.

In a representative procedure, HCFC-244ca is reacted with aqueous sodium hydroxide (NaOH) at temperatures between 80°C and 120°C . The reaction proceeds via a β-elimination mechanism, where the base abstracts a β-hydrogen adjacent to the chlorine atom, resulting in the formation of (Z)-1-chloro-2,3,3,3-tetrafluoropropene and HCl . Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating interfacial contact between the organic and aqueous phases. Yields exceeding 85% have been reported under optimized conditions .

A critical challenge lies in suppressing the formation of the (E)-isomer, which typically constitutes 10–15% of the product mixture . Kinetic studies suggest that the (Z)-isomer is favored thermodynamically at lower temperatures (<100°C), while higher temperatures promote equilibration toward the (E)-isomer .

Isomer Separation via Extractive Distillation

Post-synthesis isolation of the (Z)-isomer from reaction mixtures containing (E)-1-chloro-2,3,3,3-tetrafluoropropene and residual HCFC-244ca requires advanced separation techniques. Extractive distillation has emerged as the most effective method, utilizing solvents that differentially alter the volatility of components.

Patent WO2018139653A1 details a process where methanol, acetone, or chloroform is introduced into the distillation column . These solvents reduce the relative volatility of HCFC-244ca relative to the (Z)-isomer, enabling efficient separation. For example, methanol achieves a relative volatility (α) of 0.7–0.9 for the (Z)-isomer/HCFC-244ca system, compared to α = 1.1–1.3 without solvent . The table below summarizes key solvents and their performance:

| Solvent | Relative Volatility (α) | Purity Achieved |

|---|---|---|

| Methanol | 0.7–0.9 | ≥99.5% |

| Acetone | 0.8–1.0 | 98.2% |

| Chloroform | 1.1–1.3 | 97.8% |

This method achieves >99% recovery of the (Z)-isomer when the feed mixture contains 50–99 mol% target compound .

Purification and Stabilization

Residual water and trace (E)-isomer impurities degrade product quality and must be removed. WO2018097300A1 discloses a purification protocol using molecular sieves (3Å or 4Å) to adsorb water and polar impurities . Subsequent fractional distillation at reduced pressure (50–200 mmHg) isolates the (Z)-isomer with <0.1% (E)-isomer content .

Stabilization against thermal degradation is achieved by adding inhibitors such as nitromethane (0.1–1.0 wt%), which scavenges free radicals generated during storage or processing .

Comparative Analysis of Synthesis Routes

The table below evaluates the two primary methods for producing (Z)-1-chloro-2,3,3,3-tetrafluoropropene:

Dehydrochlorination is preferable for initial synthesis, while extractive distillation excels in purification.

Industrial-Scale Production Considerations

Large-scale manufacturing requires addressing:

-

Solvent Recovery : Closed-loop systems recycle methanol/acetone, reducing operational costs .

-

Corrosion Mitigation : HCl byproducts necessitate corrosion-resistant alloys (e.g., Hastelloy C-276) in reactors .

-

Safety Protocols : The compound’s flammability (GHS07) mandates inert gas blanketing during storage .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Chloro-2,3,3,3-tetrafluoropropene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents at moderate temperatures.

Addition Reactions: Reagents such as bromine, hydrogen gas, and various acids are used. These reactions often require catalysts and are conducted under controlled temperatures and pressures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, alcohols, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Refrigeration and HVAC Applications

Refrigerant Properties

HCFO-1224yd(Z) is primarily utilized as a refrigerant in various cooling systems. It is favored for its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs). The compound exhibits favorable thermodynamic properties that make it suitable for both vapor-compression refrigeration and heat pump applications. Its boiling point of approximately 287.15 K allows it to function effectively in moderate temperature ranges.

Case Studies

- Study on Refrigerant Performance : Research indicates that HCFO-1224yd(Z) performs efficiently in refrigeration cycles, providing comparable performance to HFCs while significantly reducing environmental impact due to its lower GWP .

- Application in Air Conditioning Systems : In air conditioning systems, HCFO-1224yd(Z) has been tested for energy efficiency and environmental impact. Results show that systems using this refrigerant can achieve energy savings while complying with regulatory standards aimed at reducing greenhouse gas emissions .

Environmental Benefits

Ozone Layer Protection

HCFO-1224yd(Z) does not contribute to ozone depletion, making it a suitable alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). The compound's chemical structure allows it to be stable in the atmosphere without breaking down ozone molecules.

Global Warming Potential (GWP)

The GWP of HCFO-1224yd(Z) is substantially lower than that of HFCs. This characteristic positions it as a viable option for industries seeking to comply with international agreements such as the Kigali Amendment to the Montreal Protocol, which aims to phase down high-GWP gases .

Industrial Applications

Foam Blowing Agents

HCFO-1224yd(Z) is also explored as a blowing agent in the production of foam materials. Its low thermal conductivity and excellent solubility properties enhance the insulation performance of foams used in construction and refrigeration applications.

| Application Area | Benefits | Environmental Impact |

|---|---|---|

| Refrigeration | Efficient cooling performance | Low GWP |

| Air Conditioning | Energy savings | Ozone-friendly |

| Foam Production | Improved insulation properties | Non-ozone depleting |

Safety and Toxicological Profile

Toxicological Studies

Toxicological assessments indicate that HCFO-1224yd(Z) has a high no-observed-adverse-effect level (NOAEL), suggesting low toxicity under defined exposure conditions. Studies have shown that exposure levels up to 50,000 ppm do not result in significant adverse effects .

Mechanism of Action

The mechanism of action of (Z)-1-Chloro-2,3,3,3-tetrafluoropropene involves its interaction with molecular targets through its reactive double bond and halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its action include electrophilic addition and substitution reactions, which can modify the structure and function of target molecules.

Comparison with Similar Compounds

Key Properties and Toxicity

- Physical State : Gas at room temperature, with critical parameters (e.g., critical temperature, pressure) experimentally determined .

- Toxicity: Demonstrated low acute inhalation toxicity in rodent studies.

- Workplace Exposure Limit (WEEL): 1,000 ppm (8-hour TWA), derived from the NOAEL with adjustments for safety margins .

- Environmental Regulation : Proposed for exemption from U.S. VOC regulations due to minimal contribution to tropospheric ozone formation (kOH reactivity 85% lower than ethane) .

Comparison with Similar Compounds

R1233zd(E) (trans-1-Chloro-3,3,3-trifluoropropene)

- Molecular Formula : C₃H₂ClF₃.

- Structure : Trans-configuration chloro-trifluoropropene.

- Applications : High-temperature heat pumps and centrifugal chillers.

- Performance : In low-pressure centrifugal chillers, R1233zd(E) and HCFO-1224yd(Z) exhibit comparable thermodynamic efficiency, but HCFO-1224yd(Z) has a marginally higher volumetric cooling capacity .

- Environmental Impact : Both have low GWP, but HCFO-1224yd(Z) holds regulatory advantages due to its VOC-exempt status .

R1234yf (2,3,3,3-Tetrafluoropropene)

- Molecular Formula : C₃H₂F₄.

- Structure : Chlorine-free tetrafluoropropene.

- Applications : Automotive air conditioning.

- Synthesis : Produced via dehydrochlorination of HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane), a process requiring precise catalytic conditions .

- Environmental Impact: GWP = 4 (100-year), ODP = 0.

HCFO-1233xf (2-Chloro-3,3,3-trifluoropropene)

- Molecular Formula : C₃H₂ClF₃.

- Role : Intermediate in synthesizing HFO-1234yf.

- Separation Challenges : Requires extractive distillation or melting-point-based methods to isolate from HCFC-244bb .

- Toxicity: Limited data available compared to HCFO-1224yd(Z), which has well-characterized inhalation safety .

HCFC-244bb (2-Chloro-1,1,1,2-tetrafluoropropane)

- Molecular Formula : C₃H₃ClF₄.

- Role : Intermediate in HFO-1234yf production.

- Environmental Impact : Higher ODP than HFOs due to chlorine content, though lower than legacy CFCs .

Table 1: Comparative Overview of Key Compounds

Biological Activity

(Z)-1-Chloro-2,3,3,3-tetrafluoropropene, also known as HCFO-1224yd(Z), is a hydrofluoroolefin that has gained attention for its potential applications as a refrigerant due to its low global warming potential (GWP). This article explores the biological activity of this compound, focusing on its biochemical interactions, environmental impact, and potential toxicity.

- Molecular Formula : C₃HClF₄

- CAS Number : 1263679-68-0

- Molecular Weight : 138.48 g/mol

The compound is characterized by its unique structure, which includes a chlorine atom and four fluorine atoms attached to a propene backbone. This configuration contributes to its stability and specific reactivity in biological systems.

Interaction with Biological Systems

Research indicates that (Z)-1-chloro-2,3,3,3-tetrafluoropropene can interact with various biological molecules:

- Cytochrome P450 Enzymes : It is metabolized by cytochrome P450 2E1, leading to the formation of 2,3,3,3-tetrafluoroepoxypropane. This metabolic pathway is significant as it may influence the compound's toxicity and environmental degradation .

- Reactive Hydroxy Radicals : The compound reacts with hydroxy radicals in the atmosphere, resulting in degradation products such as trifluoroacetic acid (TFA), which has been shown to have ecological implications .

Acute and Chronic Toxicity

Studies assessing the toxicity of (Z)-1-chloro-2,3,3,3-tetrafluoropropene reveal varying effects based on concentration and exposure duration:

- Animal Studies : In a study involving rats exposed to concentrations of 5000 to 50000 ppm over 13 weeks, no significant clinical effects were observed. However, higher concentrations can lead to myocardial inflammation and necrosis in rabbits .

- Skin Irritation : The compound is classified as causing skin irritation upon contact .

Environmental Impact

The degradation of (Z)-1-chloro-2,3,3,3-tetrafluoropropene in the environment primarily results in TFA, which is persistent and can accumulate in aquatic ecosystems. TFA has been detected in various water bodies and poses risks to aquatic life .

Case Study: Environmental Persistence of TFA

A comprehensive study highlighted the environmental persistence of TFA derived from hydrofluoroolefins (HFOs) like (Z)-1-chloro-2,3,3,3-tetrafluoropropene. The findings indicated that TFA can accumulate in terminal water bodies such as salt lakes and oceans due to its high mobility and low retention in soil .

Toxicity Assessment Using QSAR Models

Quantitative Structure Activity Relationship (QSAR) models have been employed to predict the toxicity of TFA. These models suggest potential mutagenicity and carcinogenicity risks associated with prolonged exposure to TFA in various organisms .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Metabolism | Metabolized by cytochrome P450 2E1; forms 2,3,3,3-tetrafluoroepoxypropane. |

| Toxicity | Causes skin irritation; high concentrations linked to myocardial damage in animal studies. |

| Environmental Impact | Degrades into trifluoroacetic acid; persistent pollutant affecting aquatic ecosystems. |

| Biochemical Interaction | Interacts with reactive hydroxy radicals; impacts cellular processes through metabolic pathways. |

Q & A

Basic Questions

Q. What are the key chemical and physical properties of (Z)-1-Chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(Z))?

- Chemical Identity : Molecular formula C₃HClF₄ , CAS No. 111512-60-8 , with a molecular weight of 148.49 g/mol .

- Physical Properties :

- Boiling point: 15°C at atmospheric pressure.

- Vapor pressure: 0.15 MPa at 25°C.

- Odor: Slight ethereal odor .

Q. What are the acute inhalation toxicity thresholds for HCFO-1224yd(Z) in rodent models?

- In OECD 436-compliant studies:

- LC₅₀ >20,180 ppm in rats (14-day observation, no mortality or clinical signs).

- LC₅₀ >213,100 ppm in a separate study (4-hour exposure, transient hypothermia and ataxia resolved within 1 hour post-exposure) .

- Cardiac sensitization : No effects observed in dogs at 75,000 ppm (10-minute exposure with epinephrine challenge) .

Q. How is the workplace exposure limit (WEEL) for HCFO-1224yd(Z) determined?

- The 8-hour time-weighted average (TWA) WEEL is 1,000 ppm , derived from subacute inhalation studies:

- NOAEL : 40,000 ppm in a 28-day rat study (no clinical or pathological effects).

- Adjustments account for interspecies variability, exposure duration, and database uncertainties .

Advanced Research Questions

Q. How should researchers design inhalation toxicity studies for HCFO-1224yd(Z) to address conflicting observations in acute vs. subacute exposures?

- Key considerations :

- Exposure duration : Transient effects (e.g., repetitive mouth movements) were observed at 50,000 ppm in 5-day studies but absent in 28-day studies. This suggests adaptation or threshold effects .

- Endpoint selection : Monitor subtle neurological signs (e.g., ataxia) immediately post-exposure and during recovery phases.

- Statistical power : Use ≥6 animals/sex/group to detect low-incidence effects .

Q. What methodological approaches are used to assess the genotoxic potential of HCFO-1224yd(Z)?

- OECD 473-compliant chromosomal aberration assay :

- Without S9 metabolic activation : Increased chromatid breaks at 20–40% concentrations (cell growth index 51–74%).

- With S9 activation : No aberrations observed, indicating metabolic detoxification .

- Recommendations : Include both in vitro (e.g., Ames test) and in vivo (e.g., micronucleus) assays to resolve metabolic discrepancies .

Q. How does HCFO-1224yd(Z) compare to structurally similar fluorinated propenes in environmental reactivity?

- Ozone formation potential : EPA exempted HCFO-1224yd(Z) from VOC regulations due to its negligible contribution to tropospheric ozone (kOH reactivity <1% of ethane) .

- Degradation products : Unlike HFO-1234yf, HCFO-1224yd(Z) does not decompose into HF or HCl under standard conditions, reducing corrosion risks .

Q. What challenges arise in synthesizing and purifying (Z)-isomers of halogenated propenes like HCFO-1224yd(Z)?

- Stereoselective synthesis : Requires catalysts (e.g., aluminum chlorofluoride) to control isomer ratios and minimize byproducts (e.g., cis/trans mixtures) .

- Purification methods : Distillation or gas-phase separation is critical due to similar boiling points of isomers .

Q. How can thermodynamic models (e.g., Helmholtz energy equations) predict the behavior of HCFO-1224yd(Z) in refrigeration systems?

- Model validation : Compare experimental vapor pressure, density, and speed-of-sound data with equations of state (EOS) .

- Limitations : High-pressure or extreme-temperature conditions may require adjustments to EOS parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.